![molecular formula C51H82O21 B028134 重楼皂苷VII CAS No. 68124-04-9](/img/structure/B28134.png)
重楼皂苷VII
科学研究应用
Introduction to Chonglou Saponin VII
Chonglou Saponin VII, also known as Paris Saponin VII (PS VII), is a steroidal saponin derived from the roots and rhizomes of Paris polyphylla , a plant traditionally used in Chinese medicine. Recent research has highlighted its potential applications in various fields, particularly in cancer therapy, due to its ability to induce apoptosis and inhibit tumor cell proliferation.
Anticancer Properties
Chonglou Saponin VII has been extensively studied for its anticancer effects across various cancer types:
- Cervical Cancer : PS VII has been shown to effectively inhibit the growth of human cervical cancer cells (HeLa) by inducing apoptosis. It activates caspase pathways, specifically increasing levels of cleaved caspase-3 and caspase-9, which are crucial for the apoptotic process. The half-maximal inhibitory concentration (IC50) for HeLa cells was determined to be around 30 μM .
- Ovarian Cancer : Research indicates that PS VII can reverse resistance to PARP inhibitors in ovarian cancer cells. It enhances the efficacy of these inhibitors by modulating glucose metabolism and affecting the RORα signaling pathway, leading to improved anti-tumor responses .
- Colorectal and Lung Cancer : Studies have demonstrated that PS VII induces apoptosis and inhibits proliferation in colorectal and lung cancer models as well, suggesting a broad-spectrum anticancer activity .
Potential in Combination Therapies
Chonglou Saponin VII shows promise as an adjunctive therapy when combined with traditional treatments such as chemotherapy and radiation. Its ability to enhance the effectiveness of existing drugs makes it a candidate for combination therapies aimed at improving patient outcomes in oncology .
Table 1: Summary of Anticancer Activities of Chonglou Saponin VII
Table 2: Key Signaling Pathways Affected by Chonglou Saponin VII
Pathway | Effect on Pathway | Implications |
---|---|---|
MAPK/ERK | Modulation of cell survival | Potential for targeted therapies |
NF-κB | Inhibition | Reduced inflammation and tumor growth |
Glycolysis | Inhibition | Overcoming drug resistance |
Case Study 1: Cervical Cancer Treatment
A study investigated the effects of varying concentrations of PS VII on HeLa cells. Results indicated significant growth inhibition at concentrations above 10 μM. The study concluded that PS VII could serve as a potential therapeutic agent for cervical cancer due to its ability to induce apoptosis effectively.
Case Study 2: Ovarian Cancer Resistance
In a clinical context, PS VII was tested on PARP inhibitor-resistant ovarian cancer cell lines. The compound not only enhanced the effects of the PARP inhibitors but also showed direct interaction with key regulatory proteins involved in tumor metabolism, providing insights into its mechanism as a reversal agent for drug resistance.
作用机制
重楼皂苷 VII 通过多个分子靶点和途径发挥作用:
Hippo 通路激活: 它激活 Hippo 信号通路,导致抑制 Yes 相关蛋白 (YAP) 和在癌细胞中诱导自噬.
GSK-3β/β-连环蛋白通路: 它通过 GSK-3β/β-连环蛋白信号通路抑制上皮间质转化 (EMT) 并减少癌细胞的侵袭.
凋亡诱导: 它通过激活 caspase 和调节凋亡相关蛋白来诱导凋亡.
生化分析
Biochemical Properties
Chonglou Saponin VII interacts with several enzymes and proteins. It has been associated with the inhibition of Akt/p38 MAPK and P-gp, which are crucial in cellular biochemical reactions . It also influences the expression of apoptosis-related proteins such as Bax and cytochrome c, and decreases the protein expression levels of Bcl-2, caspase-9, Caspase-3, PARP-1, and P-Akt .
Cellular Effects
Chonglou Saponin VII exhibits significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of certain cancer cell lines, including MDA-MB-231, MDA-MB-436, and MCF-7 . It induces apoptosis in these cells, associated with the inhibition of Akt/MAPK and P-gp . Moreover, it induces autophagy and promotes autophagic flux in these cells .
Molecular Mechanism
The molecular mechanism of Chonglou Saponin VII involves its interaction with several biomolecules. It decreases the expression and nuclear translocation of Yes-associated protein (YAP), a downstream transcriptional effector in the Hippo signaling pathway . Overexpression of YAP markedly attenuates Chonglou Saponin VII-induced autophagy . The activation of LATS1, an upstream effector of YAP, is involved in this process .
Dosage Effects in Animal Models
In animal models, the administration of Chonglou Saponin VII significantly suppresses tumor growth
准备方法
合成路线和反应条件
重楼皂苷 VII 主要从天然来源中分离得到,特别是从延龄草的根和根茎中分离得到。提取过程包括干燥植物材料,然后使用甲醇提取。 然后使用色谱技术纯化提取物,以分离重楼皂苷 VII .
工业生产方法
重楼皂苷 VII 的工业生产涉及延龄草的大规模种植,然后进行上述提取和纯化过程。 采用先进的色谱技术,如超高效液相色谱 (UHPLC),以确保高纯度和高产量 .
化学反应分析
反应类型
重楼皂苷 VII 会发生各种化学反应,包括:
氧化: 这种反应涉及氧的添加或氢的去除,通常使用氧化剂。
还原: 这种反应涉及氢的添加或氧的去除,通常使用还原剂。
取代: 这种反应涉及一个官能团被另一个官能团取代。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用的还原剂包括硼氢化钠和氢化锂铝。
取代: 常用的试剂包括卤素和亲核试剂,在各种条件下。
主要产物
这些反应产生的主要产物取决于所用试剂和条件。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物 .
相似化合物的比较
重楼皂苷 VII 因其独特的分子结构和治疗潜力而独一无二。类似的化合物包括:
多花黄精皂苷 VI: 另一种具有抗癌特性的甾体皂苷。
多花黄精皂苷 I: 以其抗肿瘤和抗炎作用而闻名。
重楼皂苷 VII 因其对 Hippo 通路的特异性激活及其有效的抗癌作用而脱颖而出,使其成为进一步研究和开发的宝贵化合物。
生物活性
Chonglou Saponin VII (PSVII), also known as Paris saponin VII, is a steroidal saponin derived from the rhizomes of Paris polyphylla and Trillium tschonoskii. This compound has garnered significant attention in pharmacological research due to its diverse biological activities, particularly its anticancer properties. This article reviews the biological activity of PSVII, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The structure of PSVII consists of a steroid backbone with various sugar moieties, which is characteristic of many saponins. This unique structure contributes to its biological efficacy. Research indicates that PSVII induces apoptosis in cancer cells through multiple pathways, including:
- Caspase-dependent apoptosis : PSVII has been shown to increase the levels of cleaved caspases (caspase-3 and caspase-9) while decreasing anti-apoptotic proteins such as Bcl-2, indicating its role in intrinsic apoptosis pathways .
- Autophagy induction : PSVII activates autophagy, which is crucial for cancer cell survival under stress conditions. It enhances the autophagic flux in breast cancer cells by modulating the Hippo signaling pathway .
In Vitro Studies
Numerous studies have demonstrated the cytotoxic effects of PSVII against various cancer cell lines:
- Breast Cancer : PSVII inhibited the proliferation of MDA-MB-231, MDA-MB-436, and MCF-7 breast cancer cell lines with IC50 values ranging from 2.86 to 3.45 μM. It induced apoptosis and autophagy in these cells .
- Cervical Cancer : In HeLa cells, PSVII exhibited an IC50 value of 2.62 μM, promoting apoptosis by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
- Leukemia : PSVII has also been effective against adriamycin-resistant K562/ADR leukemia cells, where it inhibited cell proliferation by inducing G0/G1 phase arrest .
The following table summarizes the IC50 values and biological activities of PSVII across different cancer types:
Cancer Type | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Breast Cancer | MDA-MB-231 | 3.16 | Apoptosis and autophagy induction |
Cervical Cancer | HeLa | 2.62 | Apoptosis via intrinsic pathway |
Leukemia | K562/ADR | - | G0/G1 phase arrest |
Ovarian Cancer | PARPi-resistant cells | - | Reversal of drug resistance |
In Vivo Studies
In animal models, PSVII has demonstrated significant antitumor effects:
- Xenograft Models : In mice bearing MDA-MB-231 xenografts, administration of PSVII (1.5 mg/kg) significantly suppressed tumor growth while enhancing markers associated with apoptosis and autophagy .
- Ovarian Cancer : PSVII has shown potential to reverse resistance to PARP inhibitors in ovarian cancer models by inhibiting glycolysis and angiogenesis through specific signaling pathways .
Case Studies
- Breast Cancer Case Study : A study involving MDA-MB-231 xenograft models showed that treatment with PSVII led to reduced tumor size and altered expression levels of key proteins involved in apoptosis and autophagy, supporting its use as a therapeutic agent for breast cancer .
- Ovarian Cancer Resistance Study : Research indicated that PSVII could enhance the efficacy of PARP inhibitors in ovarian cancer by stabilizing RORα expression and disrupting the VEGFR2 signaling pathway, suggesting a novel approach for overcoming drug resistance in clinical settings .
属性
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20-,21+,22+,23+,24-,26+,27-,28+,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47-,48+,49+,50-,51-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFJAXUYHGSVFN-IYUYFXHASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O)C)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82O21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318576 | |
Record name | Paris VII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1031.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68124-04-9 | |
Record name | Paris VII | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68124-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pennogenin tetraglycoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068124049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paris VII | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101318576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of Chonglou Saponin VII against ovarian cancer cells?
A: While the exact mechanism is still under investigation, the research indicates that Chonglou Saponin VII induces apoptosis (programmed cell death) in SKOV3/DDP drug-resistant human ovarian cancer cells []. This is supported by the observation of increased early apoptotic cell ratios following treatment with Chonglou Saponin VII []. Further research is needed to elucidate the specific signaling pathways involved.
Q2: How does the combination of Chonglou Saponin VII with silica nanoparticles affect its efficacy against ovarian cancer?
A: Research suggests that formulating Chonglou Saponin VII with silica nanoparticles enhances its inhibitory effects on the proliferation of SKOV3/DDP cells []. This nanocomposite demonstrates a significant concentration and time-dependent effect on reducing cancer cell viability []. The enhanced efficacy could be attributed to improved delivery, cellular uptake, or sustained release of Chonglou Saponin VII facilitated by the nanoparticles.
Q3: Can other compounds be used as reference standards for quantifying Chonglou Saponin VII and related saponins?
A: Yes, studies have explored the use of substitute standards for analyzing Chonglou Saponin VII and other saponins found in Paris polyphylla (the plant source of Chonglou Saponin VII). For example, Saikosaponin d has been successfully employed as a reference standard for the simultaneous determination of four saponins, including Chonglou Saponin VII, using High-Performance Liquid Chromatography (HPLC) []. This method offers a practical approach for quantifying these bioactive compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。